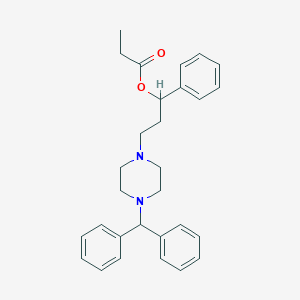
4-(Diphenylmethyl)-alpha-phenyl-1-piperazinepropanol propanoate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Diphenylmethyl)-alpha-phenyl-1-piperazinepropanol propanoate (ester) is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylmethyl)-alpha-phenyl-1-piperazinepropanol propanoate (ester) typically involves the reaction of benzhydrylpiperazine with a phenylpropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the benzhydryl or phenylpropyl groups.
Reduction: Reduction reactions may target the piperazine ring or the phenylpropyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzhydryl or phenylpropyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated reagents or organometallic compounds can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzhydryl ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Utilized in the development of new materials or as a chemical reagent.
Wirkmechanismus
The mechanism of action of 4-(Diphenylmethyl)-alpha-phenyl-1-piperazinepropanol propanoate (ester) likely involves binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The exact pathways and targets would depend on the specific biological context and the compound’s structure-activity relationship.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] acetate
- [3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] butanoate
- [3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] methanoate
Uniqueness
4-(Diphenylmethyl)-alpha-phenyl-1-piperazinepropanol propanoate (ester) is unique due to its specific combination of the benzhydrylpiperazine and phenylpropyl groups, which may confer distinct pharmacological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
149848-09-9 |
|---|---|
Molekularformel |
C29H34N2O2 |
Molekulargewicht |
442.6 g/mol |
IUPAC-Name |
[3-(4-benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate |
InChI |
InChI=1S/C29H34N2O2/c1-2-28(32)33-27(24-12-6-3-7-13-24)18-19-30-20-22-31(23-21-30)29(25-14-8-4-9-15-25)26-16-10-5-11-17-26/h3-17,27,29H,2,18-23H2,1H3 |
InChI-Schlüssel |
KYZDOONPMHFTHG-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC(CCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CCC(=O)OC(CCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Synonyme |
[3-(4-benzhydrylpiperazin-1-yl)-1-phenyl-propyl] propanoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















